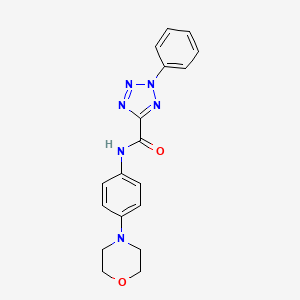

N-(4-morpholinophenyl)-2-phenyl-2H-tetrazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-morpholinophenyl)-2-phenyl-2H-tetrazole-5-carboxamide is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a morpholine ring attached to a phenyl group, which is further connected to a tetrazole ring with a carboxamide group.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-morpholinophenyl)-2-phenyl-2H-tetrazole-5-carboxamide typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

Attachment of the Morpholine Group: The morpholine group can be introduced by reacting 4-chloronitrobenzene with morpholine in the presence of a base like potassium carbonate.

Formation of the Carboxamide Group: The final step involves the reaction of the tetrazole derivative with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption.

化学反応の分析

Tetrazole Ring Formation

The tetrazole core is synthesized via a nitrile-to-tetrazole conversion , a common method in heterocyclic chemistry. For example, 4-nitrobenzonitrile undergoes reaction with sodium azide (NaN₃) under controlled conditions to form a tetrazole intermediate. Subsequent hydrogenation with palladium catalysts (e.g., Pd/C) reduces the nitro group while retaining the tetrazole ring .

Key Reaction Steps :

-

Cyanide to tetrazole :

RCN+NaN3→R-tetrazoleConditions: Sodium azide, DMF, microwave heating (130°C, 28 h) .

-

Reduction :

R-NO2H2/Pd/CR-NH2

Phenyl Substitution at Position 2

The phenyl group at position 2 of the tetrazole is introduced via substitution reactions . For example, bromination or iodination of the tetrazole ring followed by Suzuki-Miyaura coupling with phenylboronic acid could achieve this substitution. While not explicitly detailed in the sources, analogous reactions in thiazole chemistry suggest that palladium-catalyzed cross-coupling is a viable pathway .

Mechanism :

Ar-X+Pd(0)+Base→Ar-Ar’

Conditions: Palladium catalyst, base (e.g., K₃PO₄), and aryl halide .

Amide Bond Formation

The carboxamide group is formed via phosphonium salt-mediated amidation , a method highlighted in recent studies. The reaction involves:

-

Activation of the carboxylic acid :

RCOOH+Ph3P+N-chlorophthalimide→(acyloxy)phosphonium saltThis intermediate reacts with amines (e.g., 4-morpholinophenylamine) to form the amide .

-

Amine coupling :

(acyloxy)phosphonium salt+Ar-NH2→RCONHAr+Ph3POConditions: Room temperature, amine nucleophile (e.g., benzylamine) .

Key Observations :

-

The (acyloxy)phosphonium salt intermediate is stable and reacts efficiently with amines .

-

LiOH or NaOH/DMSO are used to deprotect β-cyanoethyl groups during purification, ensuring complete reaction .

Substituent Effects and Stability

Data Table: Reaction Conditions for Key Steps

Structural and Mechanistic Insights

-

Tetrazole stability : The tetrazole ring is stable under basic and acidic conditions but may decompose under strong acidic conditions .

-

Amide synthesis pathway : NMR studies confirm that the amide forms via direct amidation of the (acyloxy)phosphonium salt rather than intermediates like acyl chlorides .

科学的研究の応用

Biological Activities

The compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of tetrazole compounds, including N-(4-morpholinophenyl)-2-phenyl-2H-tetrazole-5-carboxamide, demonstrate significant antibacterial properties against various pathogens. For instance, a related study evaluated the antibacterial activity of chitin tetrazole derivatives and found promising results against human pathogenic bacteria .

- Antifungal Activity : The compound has been investigated for its potential as an antifungal agent. Structure-based design approaches have been used to enhance the potency of similar compounds against fungal enzymes such as sterol 14α-demethylase (CYP51), which is crucial for fungal cell membrane synthesis .

- Anticancer Potential : Research indicates that tetrazole derivatives can exhibit anticancer properties. For example, compounds structurally related to this compound have been tested against various cancer cell lines, showing potential for further development in cancer therapeutics .

Synthesis and Derivative Studies

The synthesis of this compound can be achieved through various methods, including Ugi reactions and other multicomponent reactions. These synthetic routes are pivotal for exploring structure-activity relationships (SAR) within this class of compounds.

Key Synthetic Methods:

- Ugi Reaction : A multicomponent reaction that allows for the formation of tetrazole derivatives.

- Functional Group Modifications : Alterations in substituents (e.g., fluorine or chlorine) can significantly impact biological activity and pharmacokinetics.

Case Studies

Several studies have documented the efficacy of this compound in various applications:

- Antibacterial Evaluation : A study demonstrated that certain tetrazole derivatives exhibited strong antibacterial properties against resistant strains of bacteria. The structure of the compounds was correlated with their activity through molecular docking studies .

- Antifungal Potency : Another research focused on the design of novel antifungal agents based on the inhibition of CYP51, where modifications to the tetrazole structure led to enhanced inhibitory effects against Candida albicans and Aspergillus fumigatus .

- Anticancer Activity : In vitro assays revealed that specific derivatives showed significant cytotoxicity against breast cancer cell lines. Molecular docking suggested favorable binding interactions with key targets involved in cancer progression .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1. N-(3-fluoro-4-morpholinophenyl)-1H-tetrazole | Contains a fluorine substituent | Antibacterial |

| 2. N-(4-piperidinophenyl)-1H-tetrazole | Piperidine instead of morpholine | Anticancer |

| 3. 5-amino-N-(4-methylphenyl)-1H-tetrazole | Amino group addition | Anti-inflammatory |

| 4. N-(4-chlorophenyl)-1H-tetrazole | Chlorine substituent on phenyl | Antifungal |

作用機序

The mechanism of action of N-(4-morpholinophenyl)-2-phenyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit protein kinases, which are involved in cell signaling pathways that regulate cell growth, differentiation, and survival.

類似化合物との比較

Similar Compounds

- N-(4-morpholinophenyl)-1-(quinoxalin-2-yl)methanimine

- N-(4-morpholinophenyl)-1-(quinolin-2-yl)methanimine

- 6-(4,5-dihydro-5-(4-morpholinophenyl)-1H-pyrazol-3-yl)-2,3,4-substituted phenol

Uniqueness

N-(4-morpholinophenyl)-2-phenyl-2H-tetrazole-5-carboxamide is unique due to its specific combination of a morpholine ring, a phenyl group, and a tetrazole ring with a carboxamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

生物活性

N-(4-morpholinophenyl)-2-phenyl-2H-tetrazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential applications, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, including multi-component reactions and modifications of existing tetrazole derivatives. The versatility in its synthesis underscores the complexity and precision required for producing this compound, which is pivotal for its biological activity.

Biological Activities

This compound exhibits a range of biological activities, making it a compound of interest in pharmacological research. The following table summarizes its notable biological activities along with comparisons to structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Morpholine ring with tetrazole structure | Antimicrobial, anticancer |

| N-(3-fluoro-4-morpholinophenyl)-1H-tetrazole | Fluorine substituent | Antibacterial |

| N-(4-piperidinophenyl)-1H-tetrazole | Piperidine instead of morpholine | Anticancer |

| 5-amino-N-(4-methylphenyl)-1H-tetrazole | Amino group addition | Anti-inflammatory |

| N-(4-chlorophenyl)-1H-tetrazole | Chlorine substituent on phenyl | Antifungal |

This compound stands out due to its unique combination of structural features that enhance both solubility and biological activity compared to other similar compounds lacking these features.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. Recent studies suggest that it may function as an inhibitor of specific enzymes involved in metabolic pathways, contributing to its anticancer and antimicrobial properties. For example, docking studies have indicated strong binding affinity to target proteins associated with cancer cell proliferation .

Case Studies and Research Findings

Several research studies have evaluated the efficacy of this compound in different biological contexts:

- Antimicrobial Activity : In vitro assays demonstrated that this compound exhibited significant antimicrobial effects against various bacterial strains, including Enterococcus faecalis and Candida albicans, outperforming traditional antibiotics in certain tests .

- Anticancer Properties : In cellular assays using MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, the compound showed potent cytotoxic effects, with IC50 values indicating higher efficacy than established chemotherapeutic agents like fluorouracil .

- Inflammatory Response Modulation : The anti-inflammatory potential was assessed through various assays, revealing that the compound could reduce pro-inflammatory cytokine levels in cell cultures, suggesting a mechanism for treating inflammatory diseases .

特性

IUPAC Name |

N-(4-morpholin-4-ylphenyl)-2-phenyltetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O2/c25-18(17-20-22-24(21-17)16-4-2-1-3-5-16)19-14-6-8-15(9-7-14)23-10-12-26-13-11-23/h1-9H,10-13H2,(H,19,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPHNMLKKWVJTBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=NN(N=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。